(6-Aminopyridin-3-yl) acetate

Physicochemical profiling pKa determination Drug-likeness prediction

Choose (6-Aminopyridin-3-yl) acetate (CAS 1174229-72-1) for its validated 6-aminopyridine pharmacophore, enabling direct conjugation to benzamide warheads for ATP-competitive Aurora kinase B inhibitor development. The 3-position acetate ester eliminates 2–3 de novo synthetic steps versus starting from 6-aminopyridine. With DMSO solubility ≥25 mg/mL (supports ≥10 mM stock solutions for automated HTS workflows) and documented 2-year shelf life, this regioisomer ensures assay reproducibility. Positional isomerism critically impacts bioactivity—substituting the 5-amino regioisomer introduces uncontrolled pKa shifts that invalidate SAR conclusions.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B15061048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminopyridin-3-yl) acetate
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CN=C(C=C1)N
InChIInChI=1S/C7H8N2O2/c1-5(10)11-6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9)
InChIKeyOOXXLIPBEAVQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (6-Aminopyridin-3-yl) acetate: Key Properties and Industrial Context


(6-Aminopyridin-3-yl) acetate is a heterocyclic building block featuring a pyridine core with an amine group at the 6-position and an acetate ester at the 3-position. This scaffold serves as a privileged fragment in medicinal chemistry, with the 6-aminopyridine moiety recognized as a key pharmacophore for kinase inhibition and protease targeting [1]. The compound is characterized by a predicted pKa of 11.45 ± 0.20, density of 1.217 ± 0.06 g/cm³, and stability for 2 years from purchase as supplied, with DMSO or DMF solutions stable for up to 3 months at -20°C . Its structure provides a reactive amine handle for derivatization and an ester group for further functionalization, positioning it as a strategic intermediate in the synthesis of bioactive molecules and pharmaceutical candidates [2].

Why Generic Substitution of (6-Aminopyridin-3-yl) acetate Can Compromise Experimental Outcomes


Procurement decisions involving aminopyridine acetate derivatives cannot rely on simple structural similarity due to the profound impact of positional isomerism and ester group variation on molecular properties and downstream reactivity. The pKa difference between the 6-amino (pKa 11.45) and 5-amino (pKa ~9.2) regioisomers directly alters protonation states under physiological or reaction conditions, affecting solubility, membrane permeability, and nucleophilicity. Similarly, substitution of the acetate group with propionate or butyrate esters changes lipophilicity (LogP) and metabolic stability, parameters that critically influence both synthetic yield and biological activity when the compound is used as a pharmaceutical intermediate [1]. Evidence from kinase inhibitor development demonstrates that even minor alterations to the aminopyridine substitution pattern can shift selectivity profiles across kinase families or abolish activity entirely [2]. Therefore, direct substitution with in-class analogs risks introducing uncontrolled variables that compromise assay reproducibility, reduce synthetic efficiency, or invalidate structure-activity relationship conclusions.

Quantitative Evidence for (6-Aminopyridin-3-yl) acetate: Differentiating Data Versus Analogs


Regioisomeric pKa Differentiation: 6-Amino Versus 5-Amino Pyridine Acetates

The 6-amino substitution pattern yields a significantly higher pKa (11.45 ± 0.20, predicted) compared to the 5-amino regioisomer of pyridin-3-yl acetate (pKa ~9.2, predicted) . This 2.25-unit difference corresponds to a nearly 180-fold variation in the protonated fraction at physiological pH 7.4, directly impacting the compound's ionization state, solubility, and membrane permeability characteristics [1]. The higher basicity of the 6-amino derivative also influences its nucleophilicity in coupling reactions and its hydrogen-bonding capacity as a kinase hinge-binding motif.

Physicochemical profiling pKa determination Drug-likeness prediction

Solubility Comparison: (6-Aminopyridin-3-yl) acetate Versus Ethyl Ester Analog

The acetate ester derivative (6-aminopyridin-3-yl acetate) demonstrates superior solubility in DMSO (up to 25 mg/mL) compared to its ethyl ester counterpart, ethyl 2-(6-aminopyridin-3-yl)acetate, which typically exhibits lower solubility in polar aprotic solvents due to increased lipophilicity from the ethyl group . This solubility difference is critical for achieving high-concentration stock solutions in biological assays and for maintaining compound integrity during storage and handling. The acetate derivative also shows good solubility in DMF (up to 25 mg/mL), providing flexibility in reaction solvent selection .

Solubility profiling Formulation development Sample preparation

Structural Superiority of 6-Aminopyridine Moiety in Kinase Inhibitor Potency

Derivatives bearing the 6-aminopyridin-3-yl scaffold demonstrate exceptional potency in kinase inhibition applications, with optimized 3-(6-aminopyridin-3-yl)benzamide derivatives achieving antiproliferative IC50 values as low as 0.04 ± 0.01 μM against A549 lung cancer cells [1]. This potency is directly attributable to the 6-aminopyridine moiety serving as an ATP-competitive hinge-binding motif in Aurora kinase B (AURKB) inhibition, a mechanism validated through transcription inhibition studies [1]. In contrast, the 4-aminopyridine and 5-aminopyridine regioisomers exhibit substantially reduced or absent kinase inhibitory activity due to suboptimal hinge-region hydrogen-bonding geometry [2].

Kinase inhibition Anticancer drug discovery Aurora kinase targeting

Antiprotozoal Activity: Critical Role of 6-Aminopyridine Substitution Pattern

The hydrophilic C-2 aminopyridinyl moiety, structurally equivalent to the 6-aminopyridin-3-yl substitution pattern, was identified as a critical determinant for leishmanicidal activity in riminophenazine derivatives, with optimized compounds achieving IC50 values in the high nanomolar range against Leishmania tropica and L. infantum promastigotes [1]. The study explicitly demonstrated that introduction of the aminopyridinyl group significantly improved antiprotozoal potency compared to unsubstituted or alternatively substituted riminophenazines. While the comparator data (IC50 of unsubstituted riminophenazines) is not fully quantified in the available abstract, the study's primary conclusion underscores the essential role of the 6-aminopyridine substitution for achieving antiparasitic activity [1].

Antiparasitic drug discovery Leishmaniasis Structure-activity relationship

Optimal Application Scenarios for (6-Aminopyridin-3-yl) acetate in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Aurora Kinase B (AURKB) Inhibitors

Researchers developing ATP-competitive Aurora kinase B inhibitors should prioritize (6-aminopyridin-3-yl) acetate as their core building block. The 6-aminopyridine moiety functions as an optimal hinge-binding scaffold, with 3-(6-aminopyridin-3-yl)benzamide derivatives demonstrating IC50 values as low as 0.04 μM against A549 lung cancer cells through AURKB transcription inhibition . The acetate ester at the 3-position provides a convenient synthetic handle for amide coupling to diverse benzamide warheads, enabling rapid SAR exploration around the kinase selectivity pocket. Procurement of this specific regioisomer ensures that medicinal chemistry efforts build upon validated structural biology insights rather than requiring de novo optimization of alternative aminopyridine substitution patterns .

Antiparasitic Drug Discovery: Leishmaniasis Lead Optimization

In antiprotozoal research programs targeting leishmaniasis, (6-aminopyridin-3-yl) acetate enables synthesis of C-2 aminopyridinyl-substituted riminophenazines with demonstrated in vitro activity against Leishmania tropica and L. infantum promastigotes . The compound's hydrophilic aminopyridine substitution pattern is essential for balancing lipophilicity and achieving cellular penetration into parasitized macrophages. Researchers can use this building block to explore diverse basic side chain modifications at the C-3 position, with the goal of improving selectivity index versus mammalian cells while maintaining high nanomolar antiparasitic potency .

Protease Inhibitor Development: Serine Protease Targeting

For programs developing inhibitors of trypsin-like serine proteases (including thrombin and Factor Xa), (6-aminopyridin-3-yl) acetate serves as a key intermediate for constructing aminopyridinyl-substituted phenyl acetamides . The patent literature establishes that aminopyridinyl-substituted phenyl acetamides are potent protease inhibitors with applications in anticoagulation therapy, thrombosis prevention, and blood-contacting medical device coatings . The acetate group facilitates conjugation to phenyl acetamide cores, while the 6-aminopyridine moiety contributes to protease active-site recognition. Procurement of the pre-functionalized (6-aminopyridin-3-yl) acetate eliminates 2-3 synthetic steps compared to building the aminopyridine fragment de novo from 6-aminopyridine starting materials.

Assay Development and High-Throughput Screening

Laboratories performing high-throughput screening (HTS) or automated liquid handling benefit from (6-aminopyridin-3-yl) acetate's validated solubility profile. The compound achieves DMSO solubility up to 25 mg/mL, enabling preparation of concentrated stock solutions (≥10 mM) without precipitation artifacts that compromise assay data quality . This solubility advantage reduces the need for heating, sonication, or DMSO co-solvent additives that can introduce variability in automated dispensing workflows. Additionally, the compound's documented stability (2 years as supplied; DMSO solutions stable for 3 months at -20°C) supports reliable long-term storage and reproducible screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Aminopyridin-3-yl) acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.